
ALC67
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ALC67 is a N-acylated thiazolidine compound with promising anticancer activity that led to the recent discovery of a series of 3-propionyl thiazolidine-4-carboxylic acid ethyl esters as a family of novel antiproliferative agents. It is an activator of caspase-9 involved apoptotic pathway, which is death receptor independent.
Applications De Recherche Scientifique
1. Anticancer Activity
ALC67 has shown promise in cancer research, particularly due to its antiproliferative properties. It belongs to a family of novel antiproliferative agents, 3-propionyl thiazolidine-4-carboxylic acid ethyl esters, which have been explored for their potential in cancer treatment. A study by Charehsaz et al. (2016) focused on evaluating the mutagenicity and genotoxicity of ALC67. The research revealed that ALC67 is not mutagenic in Salmonella strains and not genotoxic in human lymphocytes in vitro, suggesting its safety for further development in anticancer activities (Charehsaz et al., 2016).
2. Mechanism of Action in Cancer Cells
Another study by Onen-Bayram et al. (2012) identified ALC67 as a potent cytotoxic thiazolidine compound, which induces apoptosis in cancer cells. This compound was found to cause cell cycle arrest and activate the caspase-9 dependent apoptotic pathway in liver cancer cells. These findings highlight the potential of ALC67 as a targeted therapy in oncology (Onen-Bayram et al., 2012).
Propriétés
Numéro CAS |
1044255-57-3 |
|---|---|
Nom du produit |
ALC67 |
Formule moléculaire |
C15H15NO3S |
Poids moléculaire |
289.35 |
Nom IUPAC |
(2RS, 4R)-2-Phenyl-3-propynoyl-thiazolidine-4-carboxylic acid ethyl ester |
InChI |
InChI=1S/C15H15NO3S/c1-3-13(17)16-12(15(18)19-4-2)10-20-14(16)11-8-6-5-7-9-11/h1,5-9,12,14H,4,10H2,2H3/t12-,14?/m0/s1 |
Clé InChI |
VYDZOJXGXGQPPY-NBFOIZRFSA-N |
SMILES |
O=C([C@H]1N(C(C#C)=O)C(C2=CC=CC=C2)SC1)OCC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ALC67; ALC-67; ALC 67; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



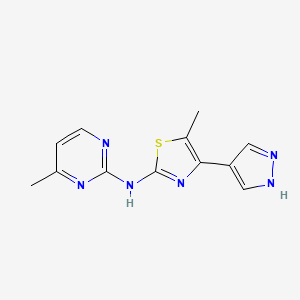
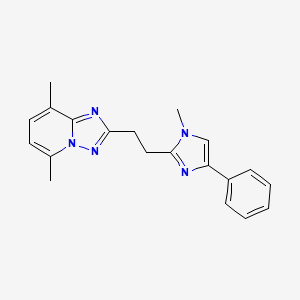
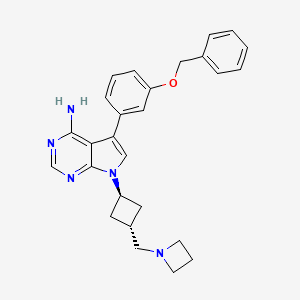
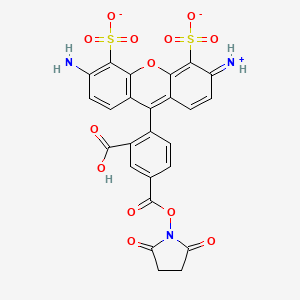
![N-(4-chloro-2-isopropoxybenzyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B605205.png)
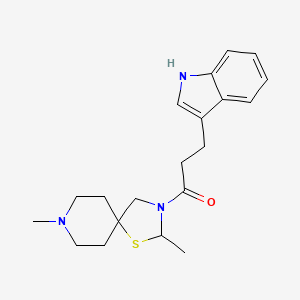
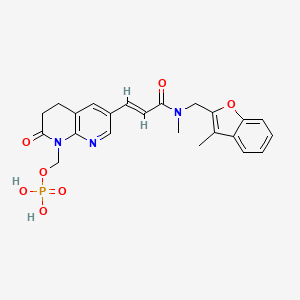
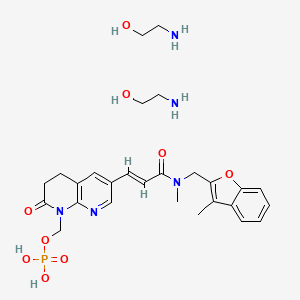
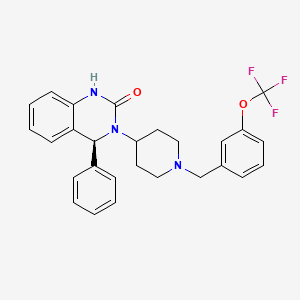
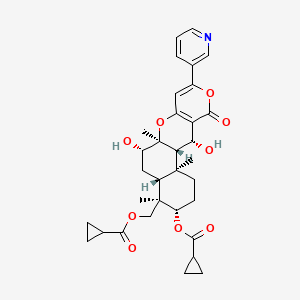
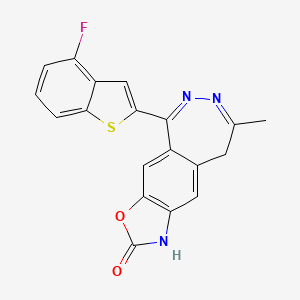
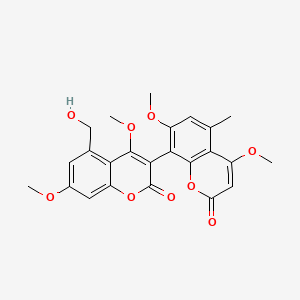
![[4-Amino-2-[[1-[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]sulfonylpiperidin-4-yl]amino]-1,3-thiazol-5-yl]-(2,6-difluorophenyl)methanone](/img/structure/B605221.png)